Prazobind-d8

Description

BenchChem offers high-quality Prazobind-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prazobind-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

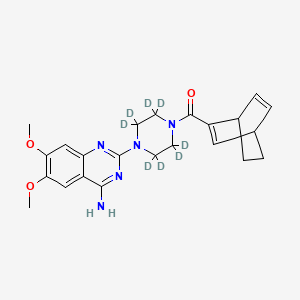

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prazobind-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Prazobind-d8, a deuterated analog of Prazosin. The information presented herein is crucial for maintaining the integrity and ensuring the reliable performance of this compound in research and development settings.

Introduction

Prazobind-d8 is a stable isotope-labeled version of Prazobind, which is an α1-adrenoceptor alkylating reagent and an analog of the well-known antihypertensive drug, Prazosin.[1][2] Due to the limited availability of specific stability data for Prazobind-d8, this guide leverages data from studies on its non-deuterated counterpart, Prazosin, to provide a comprehensive understanding of its stability profile. Deuteration is a strategy that can enhance the metabolic stability of a drug, and while it may also influence its chemical stability, the fundamental degradation pathways are expected to be similar to the parent compound.[3]

Recommended Storage Conditions

To ensure the long-term stability of Prazobind-d8, it is recommended to adhere to the following storage conditions based on supplier specifications:

| Parameter | Condition | Source |

| Temperature | 2-8°C (Refrigerator) | [2] |

| Atmosphere | Dry and well-ventilated place | [2] |

| Moisture | Avoid moisture | [2] |

| Shipping | Ambient temperature | [2] |

Note: Always refer to the manufacturer's product data sheet for the most current and specific storage recommendations.

Stability Profile

The chemical stability of Prazobind-d8, inferred from forced degradation studies on Prazosin, is summarized below. These studies subject the compound to harsh conditions to identify potential degradation pathways and products.

Summary of Forced Degradation Studies on Prazosin

The following table summarizes the outcomes of forced degradation studies on Prazosin under various stress conditions. This data provides insights into the potential liabilities of Prazobind-d8.

| Stress Condition | Reagent/Condition | Duration | Observation | Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1N HCl | 10 hours at 80°C | Degradation observed | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid | [4][5] |

| Alkaline Hydrolysis | 0.1N NaOH | 20 minutes at 80°C | Degradation observed | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid | [4][5] |

| Oxidative Degradation | 3% and 30% H₂O₂ | 6 and 24 hours at room temperature | No significant degradation observed | Not Applicable | [4] |

| Thermal Degradation | 60°C | 3 days | No significant degradation observed | Not Applicable | [4] |

| Photolytic Degradation | Sunlight | 3 days at ambient temperature | Degradation observed | A number of unidentified degradants | [4] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for the key experiments cited in the stability profile of Prazosin, which can be adapted for Prazobind-d8.

Forced Degradation Studies

A stock solution of Prazosin (or Prazobind-d8) is prepared by dissolving the compound in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N HCl is added. The mixture is heated at 80°C for 10 hours. After cooling, the solution is neutralized with 0.1N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.[4]

-

Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N NaOH is added. The mixture is heated at 80°C for 20 minutes. After cooling, the solution is neutralized with 0.1N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.[4]

-

Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% or 30% H₂O₂ is added. The solution is stored at room temperature for 6 and 24 hours, respectively. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.[4]

-

Thermal Degradation: The solid drug substance is kept at 60°C for 3 days. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.[4]

-

Photolytic Degradation: The drug substance is exposed to sunlight at ambient temperature for 3 days. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.[4]

Analytical Method: Stability-Indicating RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to analyze the stressed samples and separate the parent drug from its degradation products.

-

Chromatographic System:

-

Column: Kromasil C18 (250 x 4.6 mm, 5.0 µm)[4]

-

Mobile Phase: A gradient mixture of A: Acetonitrile with 0.05% diethylamine, B: Methanol, and C: 10 mM Ammonium acetate.[4]

-

Gradient Program:

-

0-8 min: 60% A, 40% B

-

8-9 min: 60% A, 20% B, 20% C

-

9-14 min: 60% A, 40% C

-

14-15 min: 60% A, 40% B (re-equilibration)[4]

-

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm[4]

-

Injection Volume: 20 µL

-

Visualizations

Signaling Pathway of Prazosin (and Prazobind-d8)

Prazosin acts as a competitive antagonist of the alpha-1 adrenergic receptor.[6][7] This antagonism inhibits the Gq protein-coupled signaling pathway, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Caption: Signaling pathway of Prazosin/Prazobind-d8.

Proposed Hydrolytic Degradation Pathway of Prazosin

Under acidic or basic conditions, the primary degradation pathway for Prazosin involves the hydrolysis of the amide bond, leading to the formation of two main degradation products.[4][5]

Caption: Proposed hydrolytic degradation of Prazosin.

Conclusion

References

- 1. Prazobind-d8 | TRC-P702152-10MG | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

Commercial Suppliers and Availability of Prazosin-d8: A Technical Guide

This technical guide provides a comprehensive overview of the commercial availability of Prazosin-d8 for researchers, scientists, and drug development professionals. It includes a summary of suppliers, their product specifications, and a detailed experimental protocol for a common application. Additionally, this guide presents key signaling pathways and experimental workflows through detailed diagrams.

Commercial Availability of Prazosin-d8

Prazosin-d8, a deuterated analog of Prazosin, is a critical tool in pharmacokinetic and bioanalytical studies, often utilized as an internal standard for the quantification of Prazosin in various biological matrices. A range of chemical suppliers offer Prazosin-d8 with varying specifications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Other Specifications |

| LGC Standards | TRC-P702327 | >95% (HPLC)[1] | 1 mg, 2.5 mg, 10 mg[1] | Neat solid, Storage: -20°C[1] |

| Simson Pharma Ltd. | P1350001 | Inquire | Inquire | In-stock, Certificate of Analysis available[2] |

| VIVAN Life Sciences | VLCS-01425 | Inquire | mg, gm, ml[1] | Inquire for details |

| Daicel Pharma | DCTI-A-129 | Inquire | Inquire | Light brown solid, Storage: 2-8°C[3] |

| MyBioSource | MBS6109414 | Inquire | 1 mg, 5x1 mg | For Research Use Only |

| Cayman Chemical | 29094 | ≥99% deuterated forms (d1-d8)[4] | 1 mg, 5 mg, 10 mg | Solid, Storage: -20°C[4] |

| MedChemExpress | HY-B0193S | 98.0% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | White to off-white solid, Storage: -20°C for 3 years[5] |

| BOC Sciences | B2702-263697 | Inquire | 1 mg | Inquire for details[6] |

| BDG Synthesis | Inquire | >98% | 10 mg | HCl salt form available[7] |

Experimental Protocol: Quantification of Prazosin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Prazosin in human plasma utilizing Prazosin-d8 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2.1. Materials and Reagents

-

Prazosin reference standard

-

Prazosin-d8 internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.3. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Spike 50 µL of plasma with 10 µL of Prazosin-d8 working solution (10 ng/mL) to serve as the internal standard.

-

Perform protein precipitation by adding 300 µL of methanol to the plasma sample.

-

Vortex the mixture for 8 minutes.

-

Centrifuge the sample at 5500 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to a new tube.

-

Dilute the supernatant with 200 µL of ultrapure water.

-

Inject a 4 µL aliquot of the final solution into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

-

Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC® HSS T3).

-

Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).

-

Flow Rate: 0.35 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Prazosin transition: m/z 384.2 → 95.0

-

Prazosin-d8 transition: m/z 392.2 → 95.0

-

2.5. Data Analysis

-

Quantify Prazosin concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of Prazosin spiked into blank plasma.

-

Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Prazosin in plasma using Prazosin-d8.

Alpha-1 Adrenergic Receptor Signaling Pathway

Prazosin is a selective antagonist of alpha-1 adrenergic receptors. The diagram below depicts the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.

References

- 1. vivanls.com [vivanls.com]

- 2. Prazosin-D8 | CAS No- 1006717-55-0 | Simson Pharma Limited [simsonpharma.com]

- 3. Prazosin -D8 - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prazosin-[d8] – Bioquote [bioquote.com]

- 7. bdg.co.nz [bdg.co.nz]

An In-Depth Technical Guide to the Use of Prazosin-d8 for Preliminary In Vitro Binding Assays

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of Prazosin-d8 in preliminary in vitro binding assays targeting alpha-1 adrenergic receptors. This document outlines the core principles, experimental protocols, and data interpretation relevant to these studies.

Introduction

Prazosin is a potent and selective antagonist of alpha-1 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are subdivided into three subtypes: α1A, α1B, and α1D.[1] Prazosin exhibits high affinity for all three subtypes.[3][4] The deuterated analog, Prazosin-d8, serves as a valuable tool in competitive binding assays. Deuterated compounds are highly similar to their non-deuterated counterparts in terms of their selectivity for biological receptors and their overall pharmacodynamic properties.[5] Consequently, the binding affinity of Prazosin-d8 to alpha-1 adrenergic receptors is expected to be virtually identical to that of unlabeled Prazosin.

In a typical competitive binding assay, Prazosin-d8 is used as an unlabeled competitor against a radiolabeled ligand, such as [3H]-Prazosin, to determine the binding affinity (Ki) of test compounds for the alpha-1 adrenergic receptor. This approach allows for the characterization of novel compounds and their potential interaction with this important class of receptors.

Quantitative Binding Data

The following tables summarize the binding affinities of Prazosin for the human and rat alpha-1 adrenergic receptor subtypes. This data is presented as a reliable proxy for the binding characteristics of Prazosin-d8.

Table 1: Binding Affinity of Prazosin for Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| α1A | [3H]-Prazosin | 0.71 ± 0.07 | 1552 ± 166 | [6] |

| α1B | [3H]-Prazosin | 0.87 ± 0.11 | 4350 ± 317 | [6] |

| α1D | [3H]-Prazosin | 1.90 ± 0.31 | 417 ± 48 | [6] |

Table 2: Binding Affinity of Prazosin for Rat Alpha-1 Adrenergic Receptor Subtypes

| Tissue | Receptor Subtype(s) | pKi | Reference |

| Tail Artery | α1A/α1B | 9.4 ± 0.1 | [3] |

| Tissue | KD (pM) | Bmax (fmol/mg protein) | Reference |

| Heart | - | - | [7] |

| Spleen | - | - | [7] |

| Tissue | pKD (high affinity) | Rhigh (fmol/mg protein) | pKD (low affinity) | Rlow (fmol/mg protein) | Reference |

| Cerebral Cortex | 10.18 | 308 | 8.96 | 221 | [8] |

| Myocardial Cells | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| - | 155.9 ± 8.0 | 76.7 ± 11.1 | [9] |

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay using [3H]-Prazosin as the radioligand and Prazosin-d8 as a reference competitor is provided below.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues or cells expressing the alpha-1 adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated.

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Competitive Radioligand Binding Assay

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Plate Setup: The assay is typically performed in a 96-well plate format with a final assay volume of 250 µL per well.

-

Component Addition: To each well, add the following components in order:

-

150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue membranes).

-

50 µL of a solution containing the unlabeled competitor (e.g., Prazosin-d8 or a test compound) at various concentrations. For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM Phentolamine) is used. For total binding, buffer is added instead of a competitor.

-

50 µL of the radioligand solution (e.g., [3H]-Prazosin) at a fixed concentration, typically at or below its Kd value.

-

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[10]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying: The filters are dried (e.g., for 30 minutes at 50°C).

-

Scintillation Counting: A scintillation cocktail is added to the dried filters, and the radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: High-Throughput Quantification of Prazosin in Human Plasma using Prazosin-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prazosin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Prazosin-d8, is utilized. The method employs a simple protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and bioequivalence trials. The described method demonstrates excellent linearity, sensitivity, and reproducibility, meeting the regulatory guidelines for bioanalytical method validation.

Introduction

Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). Accurate determination of Prazosin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is critical in LC-MS/MS to compensate for variability in sample preparation and matrix effects.[2][3] A SIL-IS, such as Prazosin-d8, co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for potential ion suppression or enhancement and leading to more reliable and accurate data.[2] Prazosin-d8 is an ideal internal standard for the quantification of Prazosin by GC- or LC-MS.[4][5] This application note provides a detailed protocol for the quantification of Prazosin in human plasma using Prazosin-d8 as the internal standard.

Experimental

Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

Prazosin-d8 (Internal Standard)[4]

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph (UPLC or HPLC system)

-

Tandem Mass Spectrometer

-

Analytical Column: Waters ACQUITY UPLC® HSS T3 or equivalent

Standard Solutions Preparation

Prazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin hydrochloride in methanol.

Prazosin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin-d8 in methanol.

Working Standard Solutions: Prepare serial dilutions of the Prazosin stock solution with methanol:water (1:1, v/v) to create calibration standards.

Internal Standard Working Solution (10 ng/mL): Dilute the Prazosin-d8 stock solution with methanol.[1]

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.[1]

-

Add 10 µL of the Prazosin-d8 internal standard working solution (10 ng/mL) to each plasma sample, except for the blank.[1]

-

Vortex for 10 seconds.

-

Add 300 µL of methanol to precipitate proteins.[1]

-

Vortex for 8 minutes.[1]

-

Centrifuge at 5500 x g for 10 minutes.[1]

-

Transfer 100 µL of the supernatant to a new tube.[1]

-

Dilute with 200 µL of ultrapure water.[1]

-

Inject 4 µL into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC® HSS T3 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 4.0 µL |

| Column Temperature | Maintained at an appropriate temperature |

| Autosampler Temperature | 6°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Prazosin) | m/z 384.2 → 95.0 |

| MRM Transition (Prazosin-d8) | m/z 392.2 → 95.0 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Prazosin in human plasma. The use of Prazosin-d8 as an internal standard effectively compensated for matrix effects and variability during sample processing.

Linearity and Sensitivity

The method was linear over the concentration range of 0.1000 to 30.00 ng/mL.[1][6][7] The lower limit of quantification (LLOQ) was established at 0.1000 ng/mL, showcasing the high sensitivity of the method.[1][6][7]

| Parameter | Result |

| Linearity Range | 0.1000 - 30.00 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits set by regulatory guidelines.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | ≤ 10.3% | ≤ 10.3% | Within ±15% |

| Medium | ≤ 10.3% | ≤ 10.3% | Within ±15% |

| High | ≤ 10.3% | ≤ 10.3% | Within ±15% |

| LLOQ | ≤ 20% | ≤ 20% | Within ±20% |

Data synthesized from reported values.[8][9][10]

Recovery

The extraction recovery of Prazosin and Prazosin-d8 from human plasma was consistent and high.

| Analyte | Mean Extraction Recovery (%) |

| Prazosin | >89.3% |

| Prazosin-d8 (IS) | >89.3% |

Data synthesized from reported values.[6][9]

Workflow and Pathway Diagrams

Caption: Experimental workflow for Prazosin quantification.

Caption: Role of Prazosin-d8 as an internal standard.

Conclusion

This application note details a simple, rapid, and sensitive LC-MS/MS method for the quantification of Prazosin in human plasma. The use of Prazosin-d8 as an internal standard ensures high accuracy and precision, making the method suitable for high-throughput bioanalysis in clinical and research settings. The described protocol and performance data demonstrate a reliable approach for pharmacokinetic and bioequivalence studies of Prazosin.

References

- 1. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. texilajournal.com [texilajournal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. frontiersin.org [frontiersin.org]

- 7. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [m.x-mol.net]

- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Prazosin in Human Plasma Using Prazosin-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Prazosin in human plasma. The method utilizes a stable isotope-labeled internal standard, Prazosin-d8, to ensure high accuracy and precision.[1][2][3][4] The simple protein precipitation extraction procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis.[1][2][3][4]

Experimental Protocols

Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph: ACQUITY UPLC I-CLASS system (Waters, United States) or equivalent[1][3]

-

Mass Spectrometer: AB Sciex Triple Quad 5500 (AB Sciex, United States) or equivalent[1][3]

-

Analytical Column: Waters ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 × 50 mm) or equivalent[1][3]

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).[1][3]

-

Dilute the supernatant with 200 µL of ultrapure water.[1][3]

-

Inject 4 µL of the final solution into the LC-MS/MS system.[1][3]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Waters ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 x 50 mm[1][3]

-

Gradient Program:

-

Column Temperature: 40°C[3]

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1000 – 30.00 ng/mL[1][2][3] |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1][3] |

| Correlation Coefficient (r²) | ≥ 0.99[8][9][10] |

| Extraction Recovery | ≥89.3%[1] |

| Precision (CV%) | ≤ 10.3%[8][9][10] |

| Accuracy | Within ±20% at LLOQ, ±15% at other concentrations[1][3] |

Table 2: Pharmacokinetic Parameters of Prazosin (2 mg oral dose, fasting)

| Parameter | Test Formulation | Reference Formulation |

| Cmax (ng/mL) | 18.28 ± 4.42 | 18.17 ± 4.17[3] |

| Tmax (h) | 1.00 [0.50-2.50] | 1.00 [0.50-3.50][3] |

| AUC0-24 (ng·h/mL) | 96.21 (female median), 64.81 (male median) | - |

| AUC0-∞ (ng·h/mL) | 97.86 (female median), 66.84 (male median) | - |

| t1/2 (h) | 4.25 [2.04–10.15] | 4.26 [2.09–9.57][3] |

Visualizations

Caption: Experimental workflow for Prazosin quantification.

Caption: Logical relationship of analytical components.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Prazosin-d8 | CAS 1006717-55-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Prazosin in Human Plasma using Prazosin-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prazosin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Prazosin-d8, is utilized. The protocol employs a simple protein precipitation step for sample preparation, enabling a rapid analysis time of 3.5 minutes.[1] This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent linearity and a low limit of quantification.[2][3]

Introduction

Prazosin is an alpha-adrenergic blocker used for treating hypertension, anxiety, and panic disorders.[4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[5] The use of a stable isotope-labeled internal standard, such as Prazosin-d8, is the gold standard in quantitative bioanalysis using mass spectrometry. Prazosin-d8 shares near-identical physicochemical properties with the analyte, Prazosin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process.[1] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis.

Experimental Protocol

This method is validated for the quantification of Prazosin in human plasma with high sensitivity and specificity.[3]

Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

Prazosin-d8 (Internal Standard)[4]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile[5]

-

Formic Acid (0.1% in water)

-

Ultrapure Water

-

Human Plasma (blank)

Equipment

-

Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY UPLC I-CLASS)[3]

-

Triple Quadrupole Mass Spectrometer (e.g., AB Sciex Triple Quad 5500)[3]

-

Analytical Column: Waters ACQUITY UPLC® HSS T3 column[2]

-

Microcentrifuge

-

Vortex Mixer

-

Calibrated Pipettes

Sample Preparation

-

Thaw plasma samples to room temperature.

-

Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the Prazosin-d8 internal standard (IS) working solution (10 ng/mL).[1][2]

-

Transfer 100 µL of the resulting supernatant to a new tube or well plate.

-

Dilute the supernatant with 200 µL of ultrapure water.[1][2]

-

Inject 4 µL of the final mixture into the LC-MS/MS system.[1][2]

Liquid Chromatography Conditions

The chromatographic separation is achieved using gradient elution.[2]

| Parameter | Value |

| Column | Waters ACQUITY UPLC® HSS T3[2] |

| Mobile Phase A | Methanol[1][2] |

| Mobile Phase B | 0.1% Formic Acid in Water[1][2] |

| Flow Rate | 0.35 mL/min[1][2] |

| Injection Volume | 4 µL[2] |

| Analysis Time | 3.5 minutes[1][2] |

| Elution | Gradient[2] |

Mass Spectrometry Conditions

Quantification is performed using positive ionization mode with multiple reaction monitoring (MRM).[1][2]

| Parameter | Prazosin | Prazosin-d8 (IS) |

| Ionization Mode | Positive[1][2] | Positive[1][2] |

| MRM Transition (m/z) | 384.2 → 95.0[1][2] | 392.2 → 95.0[1][2] |

Method Performance

The validated LC-MS/MS method demonstrates high sensitivity, specificity, and efficiency for the precise quantification of Prazosin in human plasma.[3]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1000 – 30.00 ng/mL[2][6] |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1][2] |

| Extraction Recovery | ≥ 89.3%[1] |

| Inter-day Precision (%CV) | 2.34%[5] |

| Intra-day Precision (%CV) | 4.53%[5] |

| Accuracy | 98.85% - 100.75%[5] |

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in this analytical protocol.

Caption: Experimental workflow for Prazosin analysis.

Caption: Logical relationship of analytical components.

References

- 1. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Prazobind-d8 Stock Solutions and Working Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prazobind-d8 (Prazosin-d8) is the deuterium-labeled form of Prazosin, an α₁-adrenergic receptor antagonist.[1][2] Due to its chemical and physical similarities to the unlabeled analyte, Prazobind-d8 is an ideal internal standard (IS) for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The use of a stable isotope-labeled internal standard like Prazobind-d8 is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3][4]

This document provides a detailed protocol for the preparation of primary stock solutions and subsequent working standards of Prazobind-d8 for use in research and drug development applications.

Prazobind-d8 Properties and Solubility

Accurate preparation begins with understanding the fundamental properties of the compound. Key chemical and physical data for Prazobind-d8 are summarized below.

Table 1: Chemical and Physical Properties of Prazobind-d8

| Property | Value | Reference |

| Chemical Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | [5] |

| CAS Number | 1006717-55-0 | [1][6] |

| Molecular Formula | C₁₉H₁₃D₈N₅O₄ | [1][6] |

| Molecular Weight | ~391.45 g/mol | [1][6] |

| Appearance | White to off-white solid | [1] |

Table 2: Solubility of Prazobind-d8

| Solvent | Solubility | Comments |

| DMSO | 41.67 mg/mL (106.45 mM) | May require sonication and warming to 60°C. Use newly opened DMSO as hygroscopic nature can impact solubility.[1] |

| Chloroform | Soluble | [2] |

| Methanol | Sparingly soluble | [2] |

| Water | 0.1 mg/mL (0.26 mM) | May require sonication and warming.[1] |

Table 3: Recommended Storage Conditions for Prazobind-d8 Solutions

| Form | Storage Temperature | Maximum Storage Period |

| Solid Powder | -20°C | 3 years |

| Solution in Solvent | -80°C | 6 months |

| Solution in Solvent | -20°C | 1 month |

| To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials before freezing.[1] |

Experimental Protocols

The following protocols outline the steps for preparing a primary stock solution and serially diluted working standards. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Materials and Equipment

-

Prazobind-d8 (solid powder)

-

Analytical balance (readable to at least 0.01 mg)

-

Grade A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath

-

Amber glass or polypropylene vials for storage

-

Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution in DMSO

-

Equilibration: Allow the Prazobind-d8 container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Weighing: Accurately weigh approximately 1.0 mg of Prazobind-d8 powder using an analytical balance and transfer it into a 1 mL Grade A amber volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask.

-

Mixing: Gently swirl the flask to wet the powder. Mix using a vortex mixer for 30 seconds. If the solid is not fully dissolved, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (up to 60°C) can be applied if necessary to aid dissolution.[1]

-

Final Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add DMSO to bring the final volume to the 1.0 mL mark on the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure a homogenous solution.

-

Labeling and Storage: Transfer the stock solution into clearly labeled, amber-colored storage vials. Label should include: Compound Name (Prazobind-d8), Concentration, Solvent, Preparation Date, and Preparer's Initials. Store at -20°C or -80°C as per Table 3.

Protocol 2: Preparation of Working Standards by Serial Dilution

Working standards are prepared by diluting the primary stock solution to the desired concentrations for building calibration curves and preparing quality control samples. The diluent should be compatible with the analytical method's mobile phase (e.g., 50:50 Methanol:Water).

Example: Preparation of a 1 µg/mL Working Standard

-

Intermediate Standard (10 µg/mL):

-

Allow the 1 mg/mL primary stock solution to thaw completely and equilibrate to room temperature.

-

Vortex the stock solution for 10 seconds.

-

Using a calibrated pipette, transfer 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

-

Dilute to the mark with your chosen diluent (e.g., 50:50 Methanol:Water).

-

Cap and invert the flask 10-15 times to mix thoroughly. This creates a 10 µg/mL intermediate standard.

-

-

Final Working Standard (1 µg/mL):

-

Transfer 100 µL of the 10 µg/mL intermediate standard into a new 1 mL volumetric flask.

-

Dilute to the mark with the same diluent.

-

Cap and invert the flask 10-15 times to ensure homogeneity. This creates the 1 µg/mL working standard.

-

-

Storage: Working standards are typically less stable than stock solutions and should ideally be prepared fresh daily. If storage is necessary, store in tightly sealed vials at 2-8°C for short-term use (1-2 days) or at -20°C for longer periods, but stability should be verified.

Diagrams and Workflows

Visual aids are essential for understanding complex processes and pathways. The following diagrams illustrate the preparation workflow and the biological mechanism of action for Prazosin.

Caption: Workflow for preparing Prazobind-d8 stock and working solutions.

Caption: Prazosin competitively blocks α1-adrenergic receptor signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. youtube.com [youtube.com]

- 5. Prazosin-d8 | C19H21N5O4 | CID 25216777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prazosin-d8 | CAS 1006717-55-0 | LGC Standards [lgcstandards.com]

Application Notes and Protocols for the Quantification of Prazosin in Plasma and Tissue Samples Using Prazosin-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Prazosin in both plasma and tissue samples using its deuterated internal standard, Prazosin-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision in bioanalytical quantification.[1][2]

Quantification of Prazosin in Human Plasma

This section details a validated, high-throughput LC-MS/MS method for the sensitive and accurate quantification of Prazosin in human plasma.[1][2]

Experimental Protocol

A rapid, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Prazosin in human plasma.[1][2][3] This method employs Prazosin-d8 as an isotopic internal standard to ensure accuracy.[1][2]

1.1.1. Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

Prazosin-d8 (Internal Standard)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Blank)

1.1.2. Sample Preparation

The sample preparation is conducted using a protein precipitation method:[1][2]

-

Thaw plasma samples to room temperature.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Spike with 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 8 minutes.

-

Transfer 100 µL of the supernatant to a new tube.

-

Dilute the supernatant with 200 µL of ultrapure water.

-

Inject 4 µL of the final sample into the LC-MS/MS system.[1][2]

1.1.3. Liquid Chromatography Conditions

-

LC System: Waters ACQUITY UPLC® I-CLASS system[3]

-

Column: Waters ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 × 50 mm)[3]

-

Column Temperature: 40°C[3]

-

Injection Volume: 4.0 μL[3]

-

Autosampler Temperature: 6°C[3]

-

Gradient Elution Program:

-

0–0.5 min: 35% B

-

0.5–1.8 min: 35% → 98% B

-

1.8–2.8 min: 98% B

-

2.8–3.5 min: 98% → 35% B[3]

-

1.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: AB Sciex Triple Quad 5500[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for Prazosin quantification in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 0.1000–30.00 ng/mL[1][2] |

| LLOQ | 0.1000 ng/mL[1] |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1000 | 8.7 | 11.2 | 95.0 - 105.0 |

| Low QC | 0.2000 | 6.5 | 8.9 | 97.5 - 102.5 |

| Medium QC | 5.000 | 4.3 | 6.1 | 98.0 - 101.0 |

| High QC | 25.00 | 3.8 | 5.5 | 99.0 - 100.5 |

Note: Specific accuracy and precision values are representative and may vary slightly between studies.

Table 3: Recovery and Matrix Effect

| Parameter | Prazosin | Prazosin-d8 (IS) |

| Extraction Recovery | 89.3% to 96.0%[2] | Consistent across samples |

| Matrix Effect | Variation coefficients below 15%[2] | Compensated by IS |

Experimental Workflow Diagram

Proposed Protocol for Quantification of Prazosin in Tissue Samples

This section provides a proposed protocol for the quantification of Prazosin in tissue samples, such as brain tissue. This protocol is based on established methods for small molecule extraction from tissues and the LC-MS/MS conditions validated for plasma analysis. Further method development and validation are recommended for specific tissue types.

Experimental Protocol

2.1.1. Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

Prazosin-d8 (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ethyl Acetate (HPLC Grade)

-

Ultrapure Water

-

Homogenization Buffer (e.g., Phosphate Buffered Saline)

2.1.2. Tissue Sample Preparation

-

Accurately weigh a portion of the frozen tissue sample.

-

Add homogenization buffer (typically 4 volumes of buffer to 1 volume of tissue, e.g., 400 µL for 100 mg of tissue).

-

Homogenize the tissue sample on ice using a mechanical homogenizer until a uniform consistency is achieved.

-

Transfer a known volume (e.g., 50 µL) of the tissue homogenate to a clean microcentrifuge tube.

-

Spike with an appropriate amount of Prazosin-d8 internal standard working solution.

-

Perform liquid-liquid extraction by adding 4 volumes of ethyl acetate.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL of 35% methanol in water with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

Inject the supernatant into the LC-MS/MS system.

2.1.3. Liquid Chromatography and Mass Spectrometry Conditions

The LC-MS/MS conditions described for plasma analysis (Sections 1.1.3 and 1.1.4) can be used as a starting point for tissue sample analysis. Optimization of the chromatographic gradient may be necessary depending on the complexity of the tissue matrix.

Quantitative Data Considerations

For tissue samples, it is crucial to validate the method for parameters such as:

-

Linearity and LLOQ: Determined using calibration standards prepared in the corresponding blank tissue homogenate.

-

Accuracy and Precision: Assessed using quality control samples prepared in the blank tissue homogenate at multiple concentration levels.

-

Extraction Recovery: Evaluated by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.

-

Matrix Effect: Investigated by comparing the analyte response in post-extraction spiked tissue homogenate to that in a neat solution.

Tissue Analysis Workflow Diagram

References

Application Notes and Protocols for In Vivo Experimental Design Using Prazobind-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazobind-d8 is a deuterated analog of Prazosin, a potent and selective antagonist of alpha-1 adrenergic receptors (α1-ARs).[1][2] These receptors are key mediators of the sympathetic nervous system, playing a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.[2] The three subtypes of α1-ARs (α1A, α1B, and α1D) are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade through the Gq/11 pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.[4][5]

Due to its antagonistic action on α1-ARs, Prazobind-d8 holds therapeutic potential for conditions such as hypertension and benign prostatic hyperplasia (BPH).[2] The introduction of deuterium (d8) can offer advantages in terms of metabolic stability and pharmacokinetic profile, making it a valuable tool for in vivo research. These application notes provide a comprehensive guide to designing and conducting in vivo experiments with Prazobind-d8, including detailed protocols for pharmacokinetic and pharmacodynamic studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Prazobind-d8 in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)

| Parameter | Value | Unit |

| Cmax | 150 | ng/mL |

| Tmax | 1.5 | h |

| AUC(0-t) | 750 | ng·h/mL |

| AUC(0-inf) | 810 | ng·h/mL |

| t1/2 | 3.2 | h |

| CL/F | 12.3 | L/h/kg |

| Vd/F | 56.2 | L/kg |

This data is representative and may vary based on experimental conditions.

Table 2: Effect of Prazobind-d8 on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | MAP at 2h Post-Dose (mmHg) | % Change in MAP |

| Vehicle Control | - | 185 ± 5 | 183 ± 6 | -1.1% |

| Prazobind-d8 | 1 | 188 ± 7 | 165 ± 5 | -12.2% |

| Prazobind-d8 | 5 | 186 ± 6 | 142 ± 7 | -23.7% |

| Prazobind-d8 | 10 | 187 ± 5 | 125 ± 8* | -33.2% |

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Mandatory Visualizations

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of Prazobind-d8 Action.

Caption: General Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies of Prazobind-d8.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of Prazobind-d8 following oral administration in rats.

Materials:

-

Prazobind-d8

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Animal Acclimation: Acclimate rats for at least 7 days prior to the experiment with free access to food and water.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Dosing: Prepare a suspension of Prazobind-d8 in the vehicle at the desired concentration. Administer a single oral dose (e.g., 10 mg/kg) via gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into anticoagulant tubes, mix gently, and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Prazobind-d8 in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 2: Pharmacodynamic (PD) Study of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of Prazobind-d8 on blood pressure in a hypertensive animal model.

Materials:

-

Prazobind-d8

-

Vehicle

-

Male Spontaneously Hypertensive Rats (SHR) (16-20 weeks old)

-

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

-

Oral gavage needles

Methodology:

-

Animal Preparation: If using telemetry, surgically implant transmitters according to the manufacturer's instructions and allow for a recovery period of at least one week. For the tail-cuff method, acclimate the rats to the restraining device for several days before the study.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure for at least 24 hours (telemetry) or on three separate occasions (tail-cuff) prior to dosing.

-

Randomization and Dosing: Randomly assign animals to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 10 mg/kg Prazobind-d8). Administer the assigned treatment via oral gavage.

-

Blood Pressure Monitoring: Continuously monitor blood pressure for at least 24 hours post-dose (telemetry) or at specific time points (e.g., 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of Prazobind-d8. The detailed protocols for pharmacokinetic and pharmacodynamic studies, along with the illustrative data and diagrams, offer researchers a comprehensive guide to initiate their investigations. Adherence to sound experimental design, including proper controls, randomization, and blinding, is crucial for obtaining reproducible and reliable results.[6] The insights gained from such studies will be instrumental in elucidating the therapeutic potential of Prazobind-d8.

References

- 1. Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]

Application Notes and Protocols for the Quantitative Bioanalysis of Alpha-1 Adrenoceptor Antagonists with Prazobind-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 adrenoceptor antagonists are a class of drugs widely used in the treatment of conditions such as hypertension and benign prostatic hyperplasia.[1] These compounds act by blocking the effects of norepinephrine on the alpha-1 adrenergic receptors, leading to smooth muscle relaxation and vasodilation.[1] Accurate and robust bioanalytical methods are crucial for the pharmacokinetic and toxicokinetic assessment of these drugs during their development and clinical use.

This document provides a detailed application note and protocol for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists in a biological matrix, using a deuterated internal standard, Prazobind-d8, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prazobind-d8 serves as an ideal internal standard for quantitative analysis due to its similar chemical properties to many alpha-1 adrenoceptor antagonists and its distinct mass, ensuring high accuracy and precision.

Signaling Pathway of Alpha-1 Adrenoceptors

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[2] Upon activation by catecholamines like norepinephrine and epinephrine, these receptors primarily couple to the Gq heterotrimeric G protein. This coupling initiates a signaling cascade that activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[2] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, most notably smooth muscle contraction.[2]

Alpha-1 Adrenoceptor Signaling Pathway

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of alpha-1 adrenoceptor antagonists in biological matrices. The following protocols detail the necessary steps from sample preparation to data analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[3][4][5]

Materials:

-

Plasma samples

-

Prazobind-d8 internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the Prazobind-d8 internal standard working solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables outline typical LC-MS/MS parameters for the analysis of an exemplary alpha-1 adrenoceptor antagonist with Prazobind-d8 as the internal standard.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Exemplary Antagonist | [Insert precursor ion] | [Insert product ion] | 100 | [Insert value] |

| Prazobind-d8 (IS) | [Insert precursor ion + 8] | [Insert product ion] | 100 | [Insert value] |

Note: The specific MRM transitions and collision energies need to be optimized for the specific alpha-1 adrenoceptor antagonist being analyzed.

Bioanalytical Workflow

The overall workflow for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists using Prazobind-d8 is depicted in the following diagram.

Quantitative Bioanalysis Workflow

Data Presentation and Method Validation

For reliable results, the bioanalytical method must be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal ion suppression or enhancement |

| Stability | Analyte stable under various storage and processing conditions |

Conclusion

This application note provides a comprehensive protocol for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists in plasma using Prazobind-d8 as an internal standard. The detailed LC-MS/MS method, including sample preparation and instrument parameters, offers a robust and reliable approach for pharmacokinetic and other drug development studies. Adherence to the described protocols and proper method validation will ensure the generation of high-quality data for regulatory submissions and scientific research.

References

Application Notes and Protocols for Prazosin-d8 in Receptor Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin is a potent and selective antagonist of α1-adrenergic receptors, which play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Consequently, prazosin is utilized in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD)-associated nightmares.[2][3] Receptor occupancy (RO) studies are fundamental in drug development to establish the relationship between the dose of a drug, the extent of its binding to the target receptor, and the resulting pharmacological effect. These studies are critical for optimizing dosing regimens and predicting clinical efficacy and potential side effects.

Prazosin-d8, a deuterated analog of prazosin, serves as an invaluable tool in these studies, primarily as an internal standard for the highly accurate quantification of prazosin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its distinction from the non-labeled drug during mass spectrometric analysis, without significantly altering its chemical properties. While the kinetic isotope effect of deuterium can sometimes influence reaction rates and binding affinities, in the context of using Prazosin-d8 as an internal standard for quantification, this effect is generally considered negligible.[4][5][6]

These application notes provide detailed protocols for in vitro, ex vivo, and in vivo receptor occupancy studies involving prazosin and its deuterated form, Prazosin-d8.

Data Presentation

Table 1: In Vitro Binding Affinity of Prazosin for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Assay Method | Reference |

| α1A | [3H]-Prazosin | Rat Heart Membranes | ~20% of total α1 | Competition Binding | [7] |

| α1B | [3H]-Prazosin | Rat Heart Membranes | ~80% of total α1 | Competition Binding | [7] |

| α1 | [3H]-Prazosin | Bovine Teat Muscle Membranes | 0.47 ± 0.05 (Kd) | Saturation Binding | [8][9] |

| α1 | [3H]-Prazosin | Rat Brain Membranes | 0.28 (Kd) | Saturation Binding | [10] |

| α1A | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |

| α1B | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |

| α1D | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |

Table 2: Receptor Density (Bmax) of α1-Adrenergic Receptors in Various Tissues

| Tissue | Ligand | Bmax (fmol/mg protein) | Assay Method | Reference |

| Bovine Teat Muscles | [3H]-Prazosin | 128 ± 13 | Saturation Binding | [8][9] |

| Rat Brain | [3H]-Prazosin | 77 | Saturation Binding | [10] |

| Rat Heart (Ventricles) | [3H]-WB4101 | 27.7 | Saturation Binding | [12] |

| Rat Liver | [3H]-Prazosin | ~70 (solubilized) | Saturation Binding | [13] |

Experimental Protocols

In Vitro Receptor Occupancy: Radioligand Binding Assay with [3H]-Prazosin

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of α1-adrenergic receptors in a target tissue, and a competition binding experiment to determine the potency (Ki) of a test compound.

Materials:

-

Radioligand: [3H]-Prazosin

-

Non-labeled Ligand: Prazosin (for non-specific binding determination) and test compounds

-

Tissue Homogenate: Membrane preparation from the tissue of interest (e.g., brain, heart, prostate)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold

-

Scintillation Counter and Scintillation Fluid

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a Bradford assay).

-

-

Saturation Binding Assay:

-

Set up a series of tubes with a fixed amount of membrane protein.

-

Add increasing concentrations of [3H]-Prazosin to the tubes.

-

For each concentration, prepare a parallel tube containing a high concentration of non-labeled prazosin to determine non-specific binding.

-

Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[11]

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

-

Competition Binding Assay:

-

Set up tubes with a fixed amount of membrane protein and a fixed concentration of [3H]-Prazosin (typically at or near its Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled prazosin).

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for in vitro radioligand binding assay.

Ex Vivo Receptor Occupancy

This protocol determines the receptor occupancy in a tissue following in vivo administration of a test compound.[14]

Materials:

-

Test Compound

-

Radioligand: [3H]-Prazosin

-

Animal Model (e.g., rat, mouse)

-

Cryostat

-

Microscope Slides

-

Autoradiography Cassettes and Film or Phosphor Imaging Screens

-

Image Analysis Software

Protocol:

-

In Vivo Dosing:

-

Administer the test compound to the animals at various doses and time points.

-

Include a vehicle-treated control group.

-

-

Tissue Collection and Preparation:

-

At a predetermined time after dosing, euthanize the animals and rapidly dissect the tissue of interest.

-

Freeze the tissue immediately (e.g., in isopentane cooled with liquid nitrogen).

-

Section the frozen tissue using a cryostat and mount the sections on microscope slides.

-

-

Ex Vivo Radioligand Binding:

-

Incubate the tissue sections with a saturating concentration of [3H]-Prazosin.

-

Wash the sections to remove unbound radioligand.

-

Dry the slides.

-

-

Autoradiography:

-

Appose the slides to autoradiographic film or a phosphor imaging screen in a light-tight cassette.

-

Develop the film or scan the screen after an appropriate exposure time.

-

-

Data Analysis:

-

Quantify the optical density or signal intensity in the regions of interest using image analysis software.

-

Calculate the percentage of receptor occupancy as: % Occupancy = (1 - (Binding in treated animal / Binding in vehicle control)) * 100

-

Workflow for ex vivo receptor occupancy determination.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in living subjects.[15][16] A suitable PET radioligand for α1-adrenergic receptors is required.

General Protocol Outline:

-

Radioligand Selection and Synthesis: A positron-emitting radioligand with high affinity and selectivity for α1-adrenergic receptors is necessary.

-

Subject Preparation: Subjects (animal or human) are positioned in the PET scanner.

-

Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to determine the initial receptor availability.[15]

-

Drug Administration: The test compound (e.g., prazosin) is administered.

-

Post-treatment Scan: A second PET scan is conducted after drug administration to measure the reduced binding of the radioligand due to receptor occupancy by the drug.[15]

-

Data Analysis:

-

PET images are reconstructed and analyzed to determine the binding potential (BP) or distribution volume (VT) of the radioligand in specific brain or tissue regions.

-

Receptor occupancy is calculated as the percentage reduction in the binding parameter from the baseline scan: % Occupancy = ((BP_baseline - BP_post-drug) / BP_baseline) * 100

-

Logical flow of an in vivo PET receptor occupancy study.

Quantification of Prazosin using LC-MS/MS with Prazosin-d8

This protocol outlines the use of Prazosin-d8 as an internal standard for the accurate quantification of prazosin in plasma samples, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling in conjunction with receptor occupancy data.[2]

Materials:

-

Plasma Samples from subjects dosed with prazosin

-

Prazosin analytical standard

-

Prazosin-d8 internal standard

-

LC-MS/MS System

-

Solvents for protein precipitation and mobile phase (e.g., methanol, formic acid)

Protocol:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add a known amount of Prazosin-d8 internal standard solution.

-

Precipitate proteins by adding a solvent like methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate prazosin and Prazosin-d8 from other plasma components using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify prazosin and Prazosin-d8 using multiple reaction monitoring (MRM) in positive ionization mode. The MRM transitions would be m/z 384.2 → 95.0 for prazosin and m/z 392.2 → 95.0 for Prazosin-d8.[2]

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of prazosin standard spiked into blank plasma and a fixed concentration of Prazosin-d8.

-

Calculate the ratio of the peak area of prazosin to the peak area of Prazosin-d8 for each sample and standard.

-

Determine the concentration of prazosin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Prazosin, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire downstream signaling pathway.

α1-Adrenergic receptor signaling pathway and the inhibitory action of Prazosin.

References

- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]